molecular formula C12H15ClN2O B11716648 [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride

[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride

Cat. No.: B11716648
M. Wt: 238.71 g/mol
InChI Key: GZUHFTJYBBHIEK-UHFFFAOYSA-N
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Description

[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is an organic compound with the molecular formula C12H15ClN2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxynaphthalene.

    Bromination: 2-Methoxynaphthalene is brominated using bromine in the presence of a catalyst to form 2-bromo-1-methoxynaphthalene.

    Grignard Reaction: The brominated compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding methyl derivative.

    Hydrazine Formation: The methyl derivative is then reacted with hydrazine hydrate to form [(2-Methoxynaphthalen-1-yl)methyl]hydrazine.

    Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial bromination equipment.

    Grignard reaction in large reactors: Ensuring efficient mixing and temperature control.

    Hydrazine reaction: Conducted in large vessels with appropriate safety measures due to the reactivity of hydrazine.

    Purification and crystallization: To obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Can be reduced to form hydrazine derivatives with different substituents.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Naphthoquinone derivatives.

    Reduction Products: Various hydrazine derivatives.

    Substitution Products: Substituted hydrazine compounds.

Scientific Research Applications

[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Studied for its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride involves its interaction with biological molecules:

    Molecular Targets: DNA, proteins, and enzymes.

    Pathways Involved: The compound can form covalent bonds with nucleophilic sites on DNA and proteins, leading to inhibition of cellular processes and potential cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Methoxynaphthalen-1-yl)ethynyl]phenylbenzenesulfonamide
  • 5-amino-N ′-((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide
  • 2,4-diamino-N ′-((2-methoxy-naphthalene-1-yl)methylene) pyrimidine-5-carbohydrazide

Uniqueness

[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is unique due to its specific structure, which combines a naphthalene ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(2-methoxynaphthalen-1-yl)methylhydrazine;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;/h2-7,14H,8,13H2,1H3;1H

InChI Key

GZUHFTJYBBHIEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNN.Cl

Origin of Product

United States

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